
4-Nitrophenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 1-naphthoate is a naphthoate ester obtained by formal condensation of the carboxy group of 1-naphthoic acid with the phenolic hydroxy group of 4-nitrophenol. It derives from a 4-nitrophenol.
Scientific Research Applications
Fluorescence Sensing and Environmental Applications
4-Nitrophenyl 1-naphthoate derivatives have been investigated for their unique fluorescence properties. In a study by Hachiya et al. (2013), nitro-group-containing π-conjugated naphthalene derivatives were synthesized, exhibiting solvent-dependent fluorescence. This finding is significant for environmental fluorescence sensor applications, where these compounds could be used to detect changes in environmental conditions (Hachiya, Asai, & Konishi, 2013).
Electrochemical and Photophysical Characterization
Another research domain involves the electrochemical and photophysical characterization of nitroaromatics, which are derivatives of 4-Nitrophenyl 1-naphthoate. García-López et al. (2014) discussed the synthesis and characterization of organotin compounds derived from Schiff bases. These compounds, including derivatives of 4-Nitrophenyl 1-naphthoate, show potential for use in organic light-emitting diodes (OLEDs) (García-López et al., 2014).
Detection and Adsorption of Nitrite from Water
The functionalization of 4-nitro-1-naphthylamine, a related compound, was explored by Awual et al. (2019) for efficient nitrite monitoring and removal from water samples. This application is crucial for water treatment and monitoring environmental pollution (Awual et al., 2019).
Dual-Channel Chemosensors
Research by Zhang et al. (2014) introduced a novel chemosensor containing a 4-nitrophenyl group for the sensing of mercury ions. This sensor can change color and fluorescence intensity, allowing for easy recognition, which has applications in environmental monitoring and safety (Zhang et al., 2014).
Cancer Research and DNA Interaction
Shabbir et al. (2015) synthesized nitroaromatics, including 4-nitrophenyl derivatives, and assessed their potential as anticancer drugs. These compounds showed significant antitumor activity and interacted with human blood DNA, highlighting their potential in cancer therapy (Shabbir et al., 2015).
properties
CAS RN |
65426-83-7 |
|---|---|
Product Name |
4-Nitrophenyl 1-naphthoate |
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(4-nitrophenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C17H11NO4/c19-17(22-14-10-8-13(9-11-14)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
LFZNDEUETPVUAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





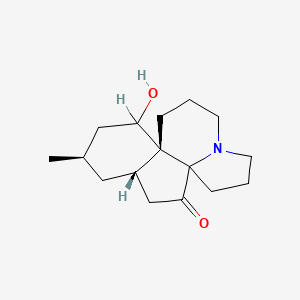
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)
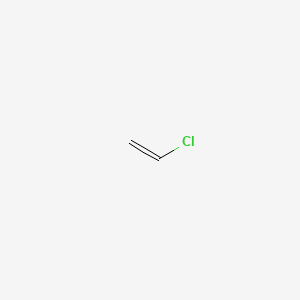
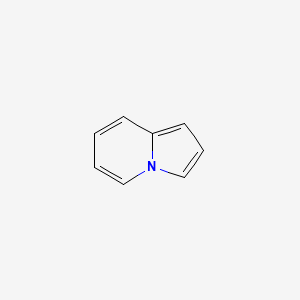
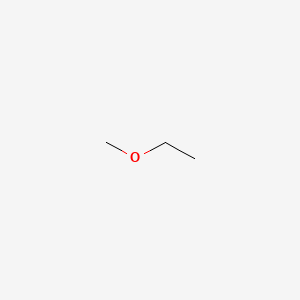
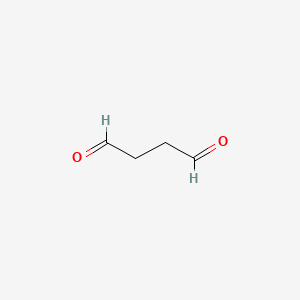





![2-Aminodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1195064.png)